molecular formula C17H18N2O2 B3856105 2-(4-methylphenoxy)-N-[(Z)-(2-methylphenyl)methylideneamino]acetamide

2-(4-methylphenoxy)-N-[(Z)-(2-methylphenyl)methylideneamino]acetamide

Cat. No.: B3856105
M. Wt: 282.34 g/mol
InChI Key: VWNIVWSCFZOXKP-WQRHYEAKSA-N
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Description

2-(4-methylphenoxy)-N-[(Z)-(2-methylphenyl)methylideneamino]acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group and an acetamide group, which are linked through a methylideneamino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-[(Z)-(2-methylphenyl)methylideneamino]acetamide typically involves the reaction of 4-methylphenol with chloroacetic acid to form 2-(4-methylphenoxy)acetic acid. This intermediate is then reacted with 2-methylbenzaldehyde in the presence of a suitable catalyst to form the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, and the use of a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-[(Z)-(2-methylphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The phenoxy and acetamide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-methylphenoxy)-N-[(Z)-(2-methylphenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[(Z)-(2-methylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)acetic acid: A herbicidal compound with similar structural features.

    2-(2-methoxy-4-methylphenoxy)acetic acid: Another phenoxyacetic acid derivative with potential biological activity.

Uniqueness

2-(4-methylphenoxy)-N-[(Z)-(2-methylphenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[(Z)-(2-methylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-7-9-16(10-8-13)21-12-17(20)19-18-11-15-6-4-3-5-14(15)2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNIVWSCFZOXKP-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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